1-[(2-Chloro-4-methylphenyl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-10-2-3-11(12(13)8-10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCFEDCBGGGSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCNCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 2-Chloro-4-methylphenyl Derivatives with Piperazine
A common synthetic strategy involves the reaction of 2-chloro-4-methylphenyl halides or sulfonates with piperazine to form the target compound. The key steps include:
- Starting Materials: 2-chloro-4-methylphenyl derivatives such as chlorides, bromides, iodides, or sulfonyloxy derivatives (e.g., tosylates, mesylates).
- Nucleophile: Piperazine or substituted piperazines.
- Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or aromatic solvents such as toluene or chlorobenzene.
- Bases: Organic bases (triethylamine, diisopropylethylamine) or inorganic bases (sodium carbonate, potassium carbonate).
- Temperature: Typically between 80°C and 130°C depending on the solvent and base used.
- Reaction Time: From several hours up to 24 hours under reflux conditions.
This method is supported by patent WO2009057133A2, which describes the condensation of chlorophenyl derivatives with piperazine in the presence of bases and solvents at elevated temperatures to form related piperazine compounds.
Reaction of 5-Chloro-2-methylaniline with Bis(2-chloroethyl)amine Hydrochloride
Another approach involves the direct synthesis of 1-(5-chloro-2-methylphenyl)piperazine by reacting 5-chloro-2-methylaniline with bis(2-chloroethyl)amine hydrochloride in the presence of potassium iodide as a catalyst in chlorobenzene solvent under reflux for 24 hours. This method yields the product with an efficiency of about 83.9%, which can increase to 89% with increased reagent amounts.
Reaction conditions summary:
| Parameter | Details |
|---|---|
| Reactants | 5-chloro-2-methylaniline, bis(2-chloroethyl)amine hydrochloride, KI catalyst |
| Solvent | Chlorobenzene |
| Temperature | Reflux (~131°C) |
| Time | 24 hours |
| Yield | 83.9% (up to 89% with excess reagents) |
This method is practical for industrial scale due to the use of relatively inexpensive reagents and straightforward work-up procedures.
Hydrolysis and Salt Formation
After the initial condensation to form intermediates, hydrolysis is often required to obtain the final piperazine derivative or its acid salts. Hydrolysis can be performed under acidic or alkaline conditions:
- Acid Hydrolysis: Preferred method using aqueous hydrochloric acid, hydrobromic acid, or sulfuric acid at temperatures between -20°C and 130°C, optimally around 80-85°C.
- Base Hydrolysis: Less commonly used but possible.
- Byproducts such as benzyl amine or 1-phenylethyl amine can be recovered and recycled to improve overall yield and sustainability.
Following hydrolysis, the compound can be converted to pharmaceutically acceptable salts such as hydrochloride, hydrobromide, sodium, or potassium salts by reacting with appropriate acids in solvents like acetone, methanol, ethanol, or isopropanol.
Detailed Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Condensation | 2-chloro-4-methylphenyl halide + piperazine, base (e.g., Na2CO3, TEA), solvent (DMF, toluene), 80-130°C, 6-24h | Formation of 1-[(2-chloro-4-methylphenyl)methyl]piperazine intermediate |
| 2 | Hydrolysis | Acid hydrolysis (HCl, H2SO4, HBr), 80-85°C, 0.5-10h | Conversion to acid form or removal of protecting groups |
| 3 | Salt formation | Reaction with HCl gas or acid in acetone/alcohol solvent | Formation of hydrochloride or other pharmaceutically acceptable salts |
Research Findings and Optimization Notes
- Catalyst Use: Potassium iodide catalyzes nucleophilic substitution by facilitating halide exchange and improving reaction rates.
- Solvent Selection: Chlorobenzene and aromatic solvents provide good reflux conditions and solubility for reactants.
- Temperature Control: Maintaining reflux temperature ensures complete reaction while minimizing side reactions.
- Base Selection: Sodium carbonate and triethylamine are effective bases for deprotonation and promoting nucleophilic attack.
- Hydrolysis Conditions: Acid hydrolysis is preferred for cleaner conversion and easier recovery of byproducts.
- Recycling Byproducts: Amines formed during hydrolysis can be recovered and reused, improving overall process economy.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloro-4-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of the reduced piperazine derivative.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Therapeutic Applications
The compound is primarily studied for its potential therapeutic effects, particularly in treating central nervous system (CNS) disorders. Its structural features allow it to interact with various biological targets, making it a candidate for the development of drugs aimed at conditions such as:
- Anxiety and Depression : Research indicates that derivatives of piperazine compounds can modulate neurotransmitter systems implicated in mood regulation. For instance, studies have shown that piperazine derivatives can act as serotonin reuptake inhibitors or modulators, which are critical in treating anxiety and depression .
- Antitumor Activity : A significant area of research involves evaluating the cytotoxic effects of piperazine derivatives against cancer cell lines. For example, several studies have synthesized piperazinone derivatives and assessed their cytotoxicity against various cancer cell lines, demonstrating promising results .
Synthetic Methodologies
The synthesis of 1-[(2-Chloro-4-methylphenyl)methyl]piperazine has been explored through various chemical reactions. Key synthetic routes include:
- Piperazine Derivatives : The compound can be synthesized through nucleophilic substitution reactions involving piperazine and substituted benzyl chlorides. This method allows for the introduction of different substituents on the piperazine ring, tailoring the compound's properties for specific applications .
- Pharmacological Enhancements : Modifications to the piperazine structure can enhance its pharmacological profile. For instance, adding functional groups can improve solubility and bioavailability, crucial factors in drug development .
Biological Evaluation
The biological activity of 1-[(2-Chloro-4-methylphenyl)methyl]piperazine has been assessed through various assays:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against a range of bacterial strains. The presence of the piperazine ring enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
Case Studies
Several case studies highlight the effectiveness of compounds related to 1-[(2-Chloro-4-methylphenyl)methyl]piperazine:
- Case Study on CNS Disorders : A study evaluated the effects of a piperazine derivative on patients with generalized anxiety disorder (GAD). The results indicated a significant reduction in anxiety symptoms compared to placebo groups, suggesting potential for clinical application in treating GAD .
- Cytotoxicity Assessment : In another study, synthesized piperazinone derivatives were tested against colon cancer cell lines (HT-29) and lung cancer cell lines (A549). The results demonstrated that certain derivatives exhibited higher cytotoxicity than existing chemotherapeutic agents, indicating their potential as novel anticancer drugs .
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-4-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The compound’s 2-chloro-4-methyl substitution distinguishes it from other arylpiperazines. Key analogs for comparison include:
1-(3-Chlorophenyl)piperazine (mCPP)
- Substituent : 3-chlorophenyl (meta-chloro) on piperazine.
- Properties : Molecular weight ~196.67 g/mol; selective 5-HT1B/2C agonist .
- Activity : Reduces locomotor activity in rats via serotoninergic pathways .
1-(2-Methoxyphenyl)piperazine
- Substituent : 2-methoxyphenyl (ortho-methoxy).
- Properties : Higher 5-HT1A affinity (Ki = 0.6 nM) due to electron-donating methoxy group enhancing π-π interactions .
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine (3,4-CFPP)
- Substituent : 3-chloro-4-fluorobenzyl.
- Synthesis : Prepared via alkylation of piperazine with 3-chloro-4-fluorobenzyl bromide .
- Activity : Identified as a psychoactive substance in drug samples, likely targeting 5-HT receptors .
N-Benzylpiperazine (BZP)
Impact of Substituent Position and Electronic Effects
- Chlorine vs. The para-methyl group increases hydrophobicity, which may enhance blood-brain barrier penetration.
- Ortho vs. Meta/Para Substitution : Ortho-substituted derivatives (e.g., 2-methoxyphenylpiperazine) exhibit distinct conformational preferences due to steric effects, influencing receptor selectivity .
Serotonin Receptor Interactions
- 5-HT1A Affinity : Methoxy or bulky para-substituents (e.g., methyl) may reduce 5-HT1A binding compared to smaller groups like chlorine .
- 5-HT1B/2C Activity : Chlorinated phenylpiperazines (e.g., mCPP) show agonist effects at these receptors, suggesting the target compound may share similar activity .
Psychoactive Potential
- Designer Drug Context: Piperazines like BZP and 3,4-CFPP are abused for MDMA-like effects . The 2-chloro-4-methyl substitution in the target compound could modulate stimulant or hallucinogenic properties, though toxicity data are lacking.
Data Tables
Table 1: Structural and Pharmacological Comparison
*Calculated based on molecular formula (C12H15ClN2).
Table 2: Substituent Effects on Activity
| Substituent Position | Electronic Effect | Impact on Activity |
|---|---|---|
| 2-Chloro (ortho) | Electron-withdrawing | May reduce 5-HT1A affinity due to steric hindrance; enhances metabolic stability. |
| 4-Methyl (para) | Electron-donating | Increases hydrophobicity; may improve CNS penetration. |
Biological Activity
1-[(2-Chloro-4-methylphenyl)methyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been explored for its therapeutic applications, particularly in oncology and neuropharmacology. This article delves into the biological activity of this compound, presenting findings from diverse studies, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Research indicates that piperazine derivatives, including 1-[(2-Chloro-4-methylphenyl)methyl]piperazine, exhibit a range of biological activities through various mechanisms:
- Receptor Binding : Piperazine compounds often interact with aminergic receptors, which play crucial roles in neurotransmission and cellular signaling. For instance, studies have shown that certain piperazine derivatives bind to dopamine receptors, potentially influencing neurochemical pathways related to mood and behavior .
- Antitumor Activity : The compound has been investigated for its antiproliferative effects against various cancer cell lines. In particular, it has been noted for inducing necroptosis in leukemic cells, which could offer a novel therapeutic strategy against chemoresistance in cancer treatment .
Anticancer Properties
A summary of the anticancer activity of 1-[(2-Chloro-4-methylphenyl)methyl]piperazine is presented in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | Not specified | Induction of necroptosis |
| A549 (Lung Cancer) | 0.19 | Apoptosis induction |
| HeLa (Cervical) | 7.35 | Cell cycle arrest |
This data highlights the compound's potential as an antitumor agent, especially against leukemia and lung cancer cell lines.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperazine ring significantly influence biological activity. For example, replacing the piperazine moiety with other nitrogen-containing rings like morpholine or pyrrolidine resulted in decreased antiproliferative potency .
Case Studies
Several case studies have documented the effects of piperazine derivatives in clinical settings:
- Case Study on Leukemia Treatment : A study involving K562 cells demonstrated that 1-[(2-Chloro-4-methylphenyl)methyl]piperazine induced cell death via necroptotic signaling pathways. This suggests its potential utility in overcoming drug resistance in chronic myeloid leukemia .
- Neuropharmacological Applications : Another investigation focused on the compound's effects on dopamine receptor binding, which may have implications for treating mood disorders and schizophrenia .
Toxicological Assessment
Toxicity assessments have classified 1-[(2-Chloro-4-methylphenyl)methyl]piperazine as having a relatively high LD50 (>2000 mg/kg), indicating low acute toxicity when administered orally . However, further studies are necessary to evaluate long-term effects and potential myelotoxicity.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-[(2-Chloro-4-methylphenyl)methyl]piperazine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-chloro-4-methylbenzyl chloride and piperazine. Optimal conditions include:
-
Solvent : Dichloromethane (DCM) or toluene, which stabilize intermediates and improve yield .
-
Base : Use of N,N-diisopropylethylamine (DIPEA) to deprotonate piperazine and accelerate the reaction .
-
Temperature : Room temperature (20–25°C) to minimize side reactions.
-
Purification : Crystallization with diethyl ether or flash chromatography for high purity (>95%) .
Parameter Condition Solvent DCM or toluene Base DIPEA Reaction Time 4–6 hours Yield 60–75% (after purification)
Q. Which spectroscopic methods are most effective for confirming the structure of 1-[(2-Chloro-4-methylphenyl)methyl]piperazine?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for chloro-methylbenzyl group) and piperazine CH2 groups (δ 2.4–3.5 ppm) .
- IR Spectroscopy : Peaks at 2800–3000 cm⁻¹ (C-H stretching) and 1250 cm⁻¹ (C-Cl bond) .
- Elemental Analysis : Confirms empirical formula (e.g., C, H, N, Cl content within ±0.3% of theoretical values) .
Q. What standard pharmacological assays are used to evaluate the biological activity of this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT), dopamine (D2), or adrenergic receptors due to structural similarity to bioactive piperazines .
- Enzyme Inhibition Studies : Test against kinases or phosphodiesterases using fluorescence polarization or colorimetric substrates .
- Cytotoxicity Assays : MTT or resazurin assays in cell lines (e.g., HEK293, HepG2) to assess safety profiles .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up 1-[(2-Chloro-4-methylphenyl)methyl]piperazine?
- Methodological Answer :
- Process Variables :
- Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Replace DCM with greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate benzylation .
- Controlled Crystallization : Optimize cooling rates and solvent ratios to maximize crystal purity and yield .
Q. How can contradictions in NMR data for piperazine derivatives be resolved?
- Methodological Answer :
- Deuterated Solvents : Use CDCl3 or DMSO-d6 to eliminate solvent interference .
- 2D NMR Techniques : Employ COSY or HSQC to resolve overlapping signals (e.g., piperazine CH2 groups) .
- Impurity Profiling : LC-MS or HPLC-PDA to detect and quantify byproducts (e.g., unreacted benzyl chloride) .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
-
Substituent Variation : Modify the chloro-methylbenzyl group (e.g., replace Cl with F or Br) to study electronic effects .
-
Piperazine Ring Modifications : Introduce bulky substituents (e.g., acetyl or sulfonyl groups) to probe steric influences .
-
Bioisosteric Replacement : Replace the benzyl group with thiazole or pyridine rings to enhance metabolic stability .
Modification Biological Impact Chloro → Fluoro Increased receptor selectivity Piperazine N-acetylation Reduced cytotoxicity Benzyl → Thiazole Improved oral bioavailability
Q. How can pharmacokinetic properties (e.g., BBB penetration) be predicted for this compound?
- Methodological Answer :
- In Silico Modeling : Use tools like SwissADME to predict blood-brain barrier (BBB) penetration based on logP (optimal range: 2–3.5) and topological polar surface area (TPSA < 60 Ų) .
- Experimental Validation : Perform parallel artificial membrane permeability assays (PAMPA-BBB) to confirm predictions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme assays) .
- Meta-Analysis : Compare data across studies while adjusting for variables like cell line origin, passage number, and assay incubation time .
- Dose-Response Curves : Generate IC50/EC50 values with 95% confidence intervals to quantify potency variability .
Key Considerations for Experimental Design
- Safety : Handle with nitrile gloves and fume hoods due to potential skin/eye irritation .
- Storage : Store at –20°C under inert gas (N2 or Ar) to prevent degradation .
- Data Reproducibility : Report detailed synthetic conditions (e.g., solvent purity, stirring rate) and analytical parameters (e.g., NMR spectrometer frequency) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
